
(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate is a complex organic compound with a unique structure that includes a diazo group, a benzyloxyphenyl group, and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxyphenyl intermediate.
Introduction of the Diazo Group: The benzyloxyphenyl intermediate is then reacted with a diazo transfer reagent, such as tosyl azide, in the presence of a base like triethylamine to introduce the diazo group.
Formation of the Carbamate Group: The final step involves the reaction of the diazo compound with tert-butyl chloroformate in the presence of a base such as pyridine to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a variety of products, depending on the oxidizing agent used.
Reduction: The diazo group can also be reduced to form amines or other nitrogen-containing compounds.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diazo group can lead to the formation of ketones or carboxylic acids, while reduction can yield amines.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving diazo compounds.
Industrial Applications: The compound can be used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The diazo group can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-tert-Butyl (2-(4-methoxyphenyl)-4-diazo-3-oxobutan-2-yl)carbamate: Similar structure but with a methoxy group instead of a benzyloxy group.
(S)-tert-Butyl (2-(4-phenyl)-4-diazo-3-oxobutan-2-yl)carbamate: Similar structure but without the benzyloxy group.
Uniqueness
(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and biological studies.
Propiedades
Fórmula molecular |
C22H25N3O4 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-4-diazo-3-oxo-2-(4-phenylmethoxyphenyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C22H25N3O4/c1-21(2,3)29-20(27)25-22(4,19(26)14-24-23)17-10-12-18(13-11-17)28-15-16-8-6-5-7-9-16/h5-14H,15H2,1-4H3,(H,25,27)/t22-/m0/s1 |
Clave InChI |
QYYOIXSFUACVEC-QFIPXVFZSA-N |
SMILES isomérico |
C[C@](C1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


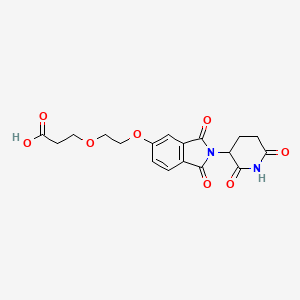
![9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14770296.png)
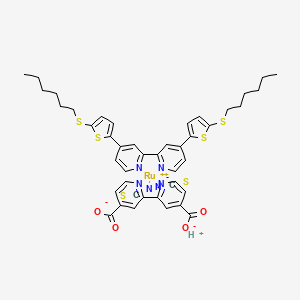
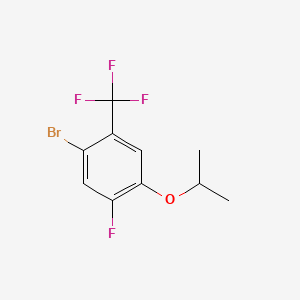

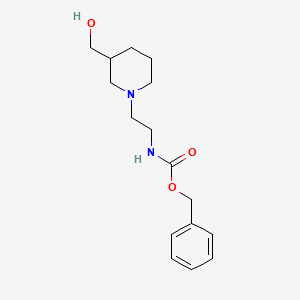

![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)

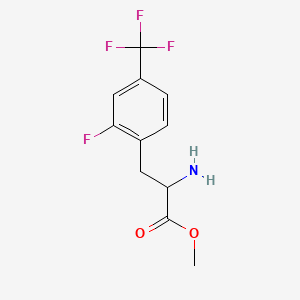
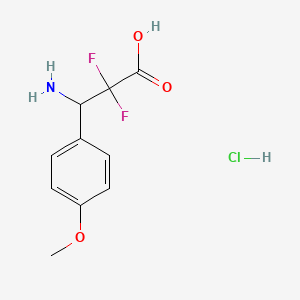
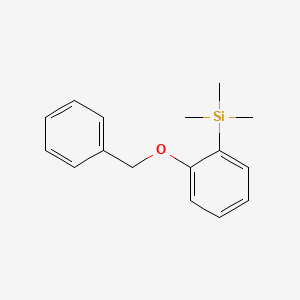
![tert-butyl 7-(3-cyclopropyl-1-methoxy-1-oxopropan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14770376.png)
